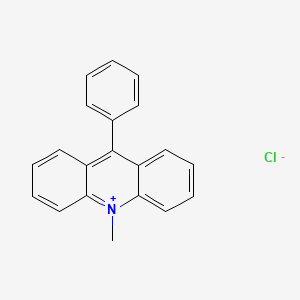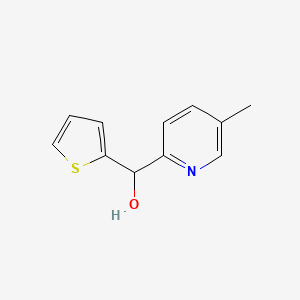
10-Methyl-9-phenylacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-9-phenylacridin-10-ium chloride is an organic compound with the molecular formula C20H16ClN. It is a derivative of acridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-phenylacridin-10-ium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method is the reaction of 9-phenylacridine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-9-phenylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridinium cation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as methanol and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of acridine.
Reduction: 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
10-Methyl-9-phenylacridin-10-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photoredox catalysis.
Biology: Serves as a fluorescent probe for detecting biological molecules and cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorescent dyes and materials.
Mechanism of Action
The mechanism of action of 10-Methyl-9-phenylacridin-10-ium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its fluorescent properties allow it to act as a probe, emitting light upon excitation, which is useful in imaging and diagnostic applications .
Comparison with Similar Compounds
9-Mesityl-10-phenylacridin-10-ium chloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
10-Methyl-9-phenylacridinium perchlorate: Another derivative with distinct reactivity and uses.
Uniqueness: 10-Methyl-9-phenylacridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical reactivity and fluorescence properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and detection capabilities .
Properties
CAS No. |
5464-91-5 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
InChI Key |
YWODVIHAWBDEJH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)




![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)




![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
